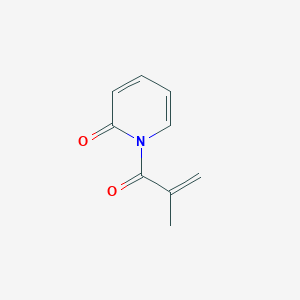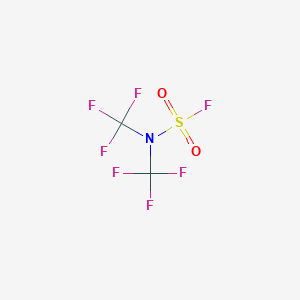
Sulfamoyl fluoride, bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamoyl fluoride, bis(trifluoromethyl)- is an organic compound characterized by the presence of two trifluoromethyl groups attached to a sulfamoyl fluoride moiety. This compound is part of the broader class of sulfamoyl fluorides, which are known for their unique chemical properties and reactivity. The chemical formula for sulfamoyl fluoride, bis(trifluoromethyl)- is (CF₃)₂NSO₂F.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfamoyl fluoride, bis(trifluoromethyl)- can be synthesized through various methods. One common approach involves the reaction of secondary amines with sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF). This reaction typically requires non-aromatic cyclic secondary amines . Another method involves the conversion of sulfamoyl chlorides to sulfamoyl fluorides by reacting them with fluoride ion sources such as sodium fluoride (NaF), potassium fluoride (KF), hydrogen fluoride (HF), or antimony trifluoride (SbF₃) .
Industrial Production Methods
Industrial production of sulfamoyl fluoride, bis(trifluoromethyl)- often utilizes large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfamoyl fluoride, bis(trifluoromethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in sulfur-fluoride exchange (SuFEx) reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such transformations under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with sulfamoyl fluoride, bis(trifluoromethyl)- include trifluoromethyltrimethylsilane (TMSCF₃) and potassium bifluoride (KFHF). These reagents facilitate the SuFEx reactions, often carried out in anhydrous dimethyl sulfoxide (DMSO) under mild conditions .
Major Products Formed
The major products formed from reactions involving sulfamoyl fluoride, bis(trifluoromethyl)- depend on the specific nucleophiles used. For example, reactions with amines can yield sulfamide-functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Sulfamoyl fluoride, bis(trifluoromethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sulfamoyl fluoride, bis(trifluoromethyl)- primarily involves the nucleophilic displacement of the sulfur-fluoride bond. This process often proceeds through a five-coordinate intermediate, where the fluoride ion is replaced by a nucleophile such as a trifluoromethyl anion . This mechanism is central to its reactivity in SuFEx click chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamoyl Fluoride: A simpler analog with the chemical formula FSO₂NH₂.
Difluorosulfamoyl Fluoride: Contains two fluorine atoms attached to the sulfamoyl group.
Dimethylsulfamoyl Fluoride: Features two methyl groups instead of trifluoromethyl groups.
Uniqueness
Sulfamoyl fluoride, bis(trifluoromethyl)- is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity in SuFEx reactions. This makes it particularly valuable in applications requiring robust and selective chemical transformations.
Eigenschaften
CAS-Nummer |
141577-86-8 |
|---|---|
Molekularformel |
C2F7NO2S |
Molekulargewicht |
235.08 g/mol |
IUPAC-Name |
N,N-bis(trifluoromethyl)sulfamoyl fluoride |
InChI |
InChI=1S/C2F7NO2S/c3-1(4,5)10(2(6,7)8)13(9,11)12 |
InChI-Schlüssel |
JYCNAMLHWCQCIS-UHFFFAOYSA-N |
Kanonische SMILES |
C(N(C(F)(F)F)S(=O)(=O)F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


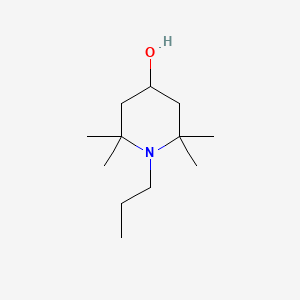
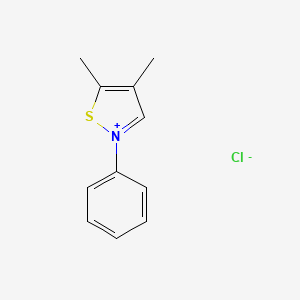
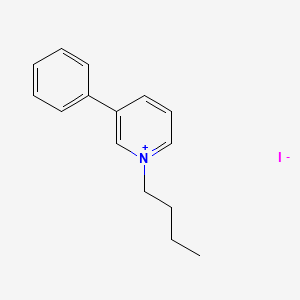
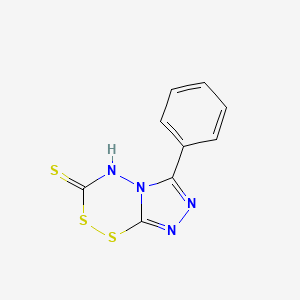
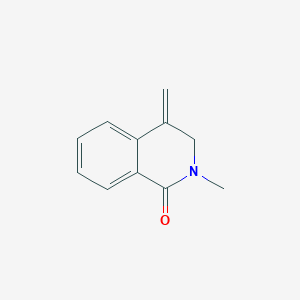
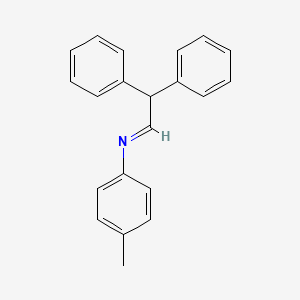


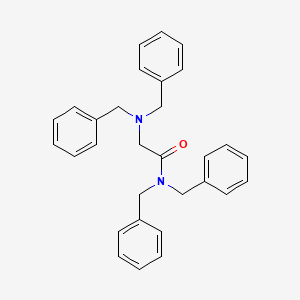
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
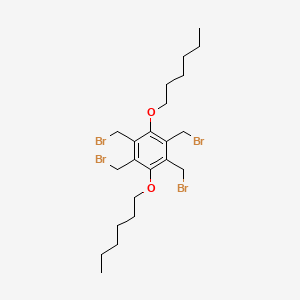
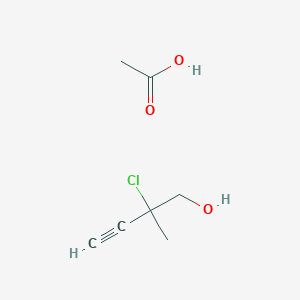
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
